![molecular formula C13H7Cl3FNO B4689909 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide](/img/structure/B4689909.png)
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Overview
Description
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is also known as DCFB or Fluorobenzamide. This compound has been studied for its potential use in treating various diseases and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide in lab experiments include its ability to inhibit the activity of specific enzymes and proteins, its anti-inflammatory properties, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide. These include:
1. Further research to fully understand its mechanism of action and potential uses in treating various diseases.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
4. Investigation of its potential use in treating other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in treating various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable compound for scientific research. Further research is needed to fully understand its mechanism of action and potential uses in treating diseases.
Scientific Research Applications
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO/c14-7-3-1-5-9(17)11(7)13(19)18-10-6-2-4-8(15)12(10)16/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRMSYNLTLYNHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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